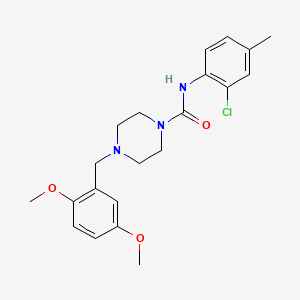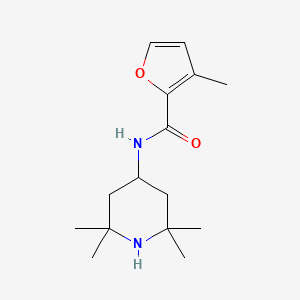
N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide, also known as CMDP, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems, such as the serotonergic and dopaminergic systems. N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has been found to bind to the serotonin transporter, which regulates the uptake of serotonin in the brain. This binding results in the increased availability of serotonin in the synaptic cleft, which may contribute to the anxiolytic and antidepressant effects of N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide. N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has also been found to bind to dopamine D2 receptors, which may contribute to its potential antipsychotic effects.
Biochemical and Physiological Effects
N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has antioxidant activity and can protect cells against oxidative stress. N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide can reduce anxiety-like behavior and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide is also stable under normal laboratory conditions and can be stored for long periods. However, N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has some limitations for lab experiments. It has low solubility in water, which may limit its use in some assays. N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide also has a relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the study of N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide. One area of interest is the development of N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide in other fields, such as cardiology and gastroenterology. The mechanism of action of N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide also requires further investigation to fully understand its pharmacological effects. Finally, the development of new delivery methods for N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide may improve its bioavailability and increase its therapeutic potential.
Conclusion
In conclusion, N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide is a chemical compound with potential therapeutic applications in various fields. The synthesis method of N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has been optimized to yield high purity and yield. N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has been found to have neuroprotective, anxiolytic, antidepressant, and anticancer effects. The exact mechanism of action of N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems. N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide, including the development of analogs, investigation of new therapeutic applications, and the development of new delivery methods.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has been found to have neuroprotective effects against oxidative stress and glutamate-induced cell death. In psychiatry, N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has been studied for its anxiolytic and antidepressant effects. In oncology, N-(2-chloro-4-methylphenyl)-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide has been found to have anticancer activity against various cancer cell lines.
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-15-4-6-19(18(22)12-15)23-21(26)25-10-8-24(9-11-25)14-16-13-17(27-2)5-7-20(16)28-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIUXYYPXQAMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=C(C=CC(=C3)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-methyl-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B4701715.png)
![6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4701725.png)
![N-(3-{N-[(5-ethyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4701726.png)
![N-[4-(aminosulfonyl)benzyl]-6-chloro-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4701727.png)
![2-(4-fluorophenyl)-4-{4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4701737.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4701739.png)


![2-(4-methoxyphenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B4701744.png)
![6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4701751.png)

![5-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4701756.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4701761.png)